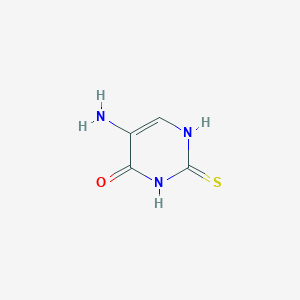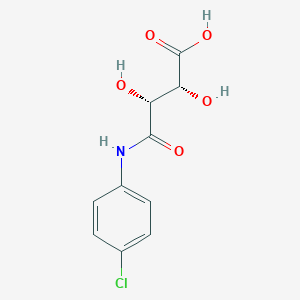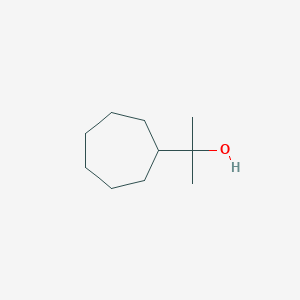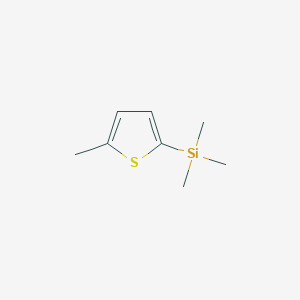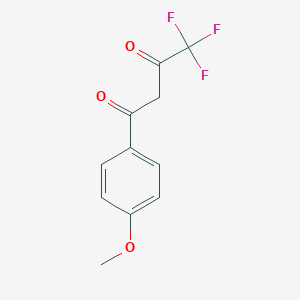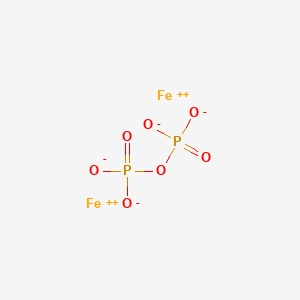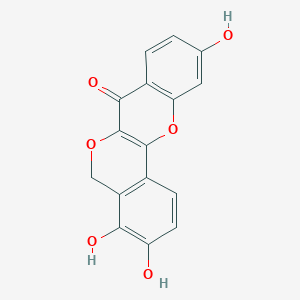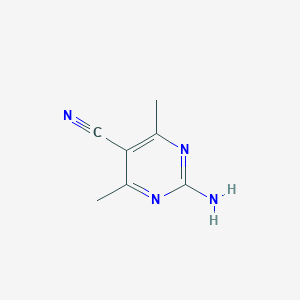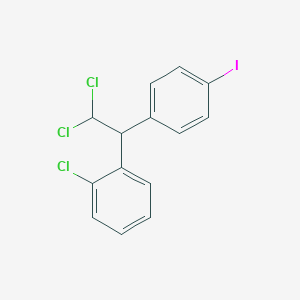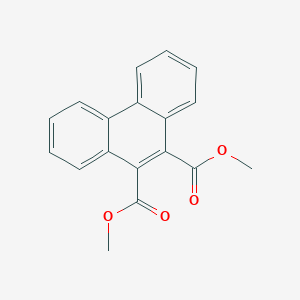
Dimethyl Phenanthrene-9,10-dicarboxylate
Descripción general
Descripción
Dimethyl Phenanthrene-9,10-dicarboxylate is a derivative of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrene . It has attracted interest in various research areas, including supramolecular chemistry, environmental chemistry, and materials science . This is due to its stability, solubility, and optical properties .
Molecular Structure Analysis
The molecular structure of Dimethyl Phenanthrene-9,10-dicarboxylate is symmetric . The two bulky substituents, methoxy carbonyl groups at the 9-and 10-position of the molecular frame structure, are in opposite directions in a symmetric manner . This indicates that the molecule has a thermodynamically stable conformation . The phenanthrene skeleton is coplanar .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dimethyl Phenanthrene-9,10-dicarboxylate are complex and involve several steps . These include the Pd-catalyzed [4+2] benzannulation reaction, the Pd-catalyzed decarboxylative reaction, and the iron-catalyzed reaction .Physical And Chemical Properties Analysis
The crystal of Dimethyl Phenanthrene-9,10-dicarboxylate is of the monoclinic system, with a space group P21/n . The molecular weight is 294.29 . The crystal packing reveals a reverse staggered parallel and stratified arrangement .Aplicaciones Científicas De Investigación
Synthesis of Polyconjugated Compounds : A study described the synthesis of dimethyl 9,10-diphenylphenanthrene-2,7-dicarboxylate, which was used to prepare derivatives exhibiting strong luminescence in solid state and in solution, suggesting applications in materials science (Olkhovik, Vasilevskii, & Galinovskii, 2010).
Formation of Biphenylene : Research on the flash vacuum pyrolysis of phenanthrene-9,10-dicarboxylic anhydride at high temperatures led to the formation of biphenylene, a compound with potential in organic synthesis and materials chemistry (Brown, Coulston, & Eastwood, 1996).
Reductive Photocarboxylation of Phenanthrene : A study investigated the photocarboxylation of phenanthrene, resulting in various carboxylic acids, including 9,10-dihydrophenanthrene-9-carboxylic acid and trans-9,10-dihydrophenanthrene-9,10-dicarboxylic acid, showing potential applications in organic synthesis and chemical transformations (Nikolaitchik, Rodgers, & Neckers, 1996).
Spectrofluorometric Determination : The study explored a method for the fluorometric determination of 9,10-Phenanthrenequinone, demonstrating applications in analytical chemistry and environmental monitoring (Tachibana, Hayakawa, & Furusawa, 1982).
Natural Phenanthrenes and Biological Activity : A review covered various naturally occurring phenanthrene compounds isolated from plants, detailing their cytotoxicity, antimicrobial, and anti-inflammatory activities, indicating potential in pharmacology and drug development (Kovács, Vasas, & Hohmann, 2008).
Antialgal Activity of Phenanthrenes : This study synthesized 9,10-Dihydrophenanthrenes and phenanthrenes, mimicking natural compounds, and tested their antialgal activity, suggesting uses in controlling algal growth in aquatic systems (DellaGreca, Fiorentino, Monaco, Pinto, Previtera, & Zarrelli, 2001).
Nitration of 9,10-Dialkylphenanthrenes : The study investigated the nitration of 9,10-dimethylphenanthrene, leading to products used in organic syntheses and possibly in the development of new materials (Suzuki, Yoneda, & Hanafusa, 1975).
Synthesis of Optically Active Bihelicenols : Research focused on synthesizing various stereoisomers of a compound related to dimethyl phenanthrene-9,10-dicarboxylate, showing potential applications in chiral chemistry and materials science (Nakano, Hirano, Yamaguchi, & Kabuto, 2003).
Propiedades
IUPAC Name |
dimethyl phenanthrene-9,10-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15)18(20)22-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPVTCONVQKCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450209 | |
| Record name | Dimethyl phenanthrene-9,10-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Phenanthrene-9,10-dicarboxylate | |
CAS RN |
15810-16-9 | |
| Record name | Dimethyl phenanthrene-9,10-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



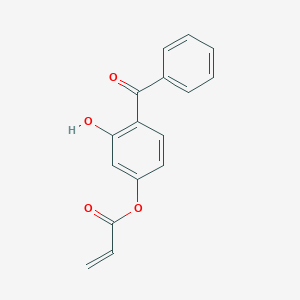
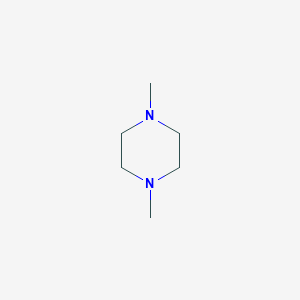
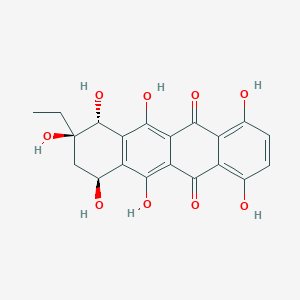
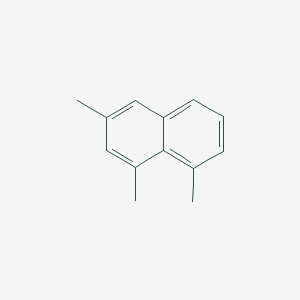
![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
